1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and reagents like sodium bromide and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .
Scientific Research Applications
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving thiol groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one involves its ability to form covalent bonds with nucleophiles. The bromomethyl group can react with nucleophilic sites on biological molecules, potentially altering their function. The mercapto group can participate in redox reactions, influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in having a bromomethyl group but differs in the rest of the structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
Uniqueness
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H10BrClOS |
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Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-5-8(14)1-2-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2 |
InChI Key |
KPGSCOWWZWFPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CBr)C(=O)CCCl |
Origin of Product |
United States |
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